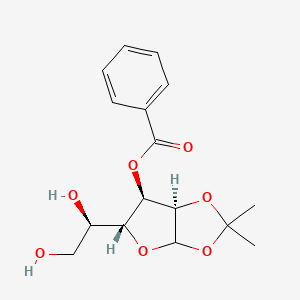

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose

説明

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose (CAS: 31795-13-8) is a protected carbohydrate derivative with a furanose ring structure. Its molecular formula is C₁₆H₂₀O₇, and it is synthesized through sequential protection and functionalization steps. Key features include:

- Protecting groups: The 1,2-O-isopropylidene group stabilizes the furanose ring conformation, while the 3-O-benzoyl group enhances reactivity for subsequent transformations, such as glycosylation or nucleophilic substitutions .

- Synthesis: Starting from D-glucose, the compound is synthesized via isopropylidenation, selective oxidation (CrO₃-pyridine complex), and reduction, achieving an overall yield of 36% .

- Applications: It serves as a critical intermediate in synthesizing antiviral drugs (e.g., stavudine and didanosine) and biochemical tracers for studying glycosylation enzymes .

特性

IUPAC Name |

[(5R,6R,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3/t10-,11-,12-,13-,15?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMGHHSPTSHJCW-DVKSKCSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OC(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose can be synthesized through a multi-step process involving the protection of hydroxyl groups and selective benzoylation. The typical synthetic route involves:

Protection of the hydroxyl groups: The hydroxyl groups at positions 1 and 2 of D-allofuranose are protected using acetone and an acid catalyst to form the isopropylidene group.

Selective benzoylation: The hydroxyl group at position 3 is then selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of carbohydrate protection and selective functionalization are applied. Industrial processes would likely involve optimized reaction conditions, efficient purification techniques, and scalable procedures to ensure high yield and purity.

化学反応の分析

Nucleophilic Substitution at C-5 and C-6 Positions

Reaction of 1,2-O-isopropylidene-3-O-benzoyl-5,6-di-O-methylsulphonyl-D-allofuranose with sodium benzoate in hot N,N-dimethylformamide (DMF) yields two primary products:

-

5,6-di-O-benzoyl-1,2-O-isopropylidene-3-O-benzoyl-β-L-talofuranose (major product)

-

6-O-benzoyl-1,2-O-isopropylidene-3-O-benzoyl-5-O-methylsulphonyl-β-L-talofuranose (minor product)

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Sodium benzoate | DMF, 100°C, 6 h | 5,6-di-O-benzoyl derivative (major), 6-O-benzoyl derivative (minor) | ~70% |

This reaction demonstrates the preferential displacement of the C-5 methylsulphonyl group due to steric and electronic factors .

Debenzoylation Reactions

Debenzoylation of the benzoyl-protected derivatives is achieved under mild acidic or basic conditions:

-

Acetic Acid/Water System : Treatment of 5,6-di-O-benzoyl-1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose with acetic acid and water at room temperature for 72 hours removes benzoyl groups, yielding 1,2-O-isopropylidene-3-O-benzoyl-β-L-talofuranose with 95% efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic acid/H₂O | 20°C, 72 h | 1,2-O-isopropylidene-3-O-benzoyl-talo derivative | 95% |

Oxidative Degradation

Controlled oxidation of deprotected derivatives with manganese dioxide (MnO₂) converts 3-O-methyl-L-talose into 2-O-methyl-L-lyxose, a naturally occurring sugar in antibiotics like everninomicins .

| Substrate | Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|---|

| 3-O-methyl-L-talose (from hydrolysis) | MnO₂ | Room temperature, 12 h | 2-O-methyl-L-lyxose | Antibiotic synthesis |

Comparative Reactivity at C-5 vs. C-6

The C-5 position exhibits higher reactivity in nucleophilic displacement due to:

科学的研究の応用

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including nucleoside analogues.

Medicine: It is involved in the development of antiviral and anticancer agents.

作用機序

The mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose primarily involves its role as a protected sugar derivative. The protective groups (isopropylidene and benzoyl) prevent unwanted reactions at specific hydroxyl groups, allowing for selective functionalization at other positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycosides .

類似化合物との比較

Structural and Functional Analogues

Reactivity and Stability

- Benzoyl vs. Benzyl Groups: The 3-O-benzoyl group in the target compound offers superior leaving-group ability compared to 3-O-benzyl derivatives (e.g., 3-O-Benzyl-1,2-O-isopropylidene-β-L-lyxofuranose), facilitating nucleophilic displacements .

- Isopropylidene Protection: Mono-isopropylidene derivatives (e.g., the target compound) exhibit greater flexibility in ring-opening reactions than di-isopropylidene analogues (e.g., 1,2:5,6-di-O-isopropylidene-D-allofuranose), which are sterically hindered .

- Alkyl vs. Acyl Substituents : 3-O-Octyl or 3-O-dodecyl derivatives () prioritize lipophilicity for drug delivery, whereas benzoyl/acyl groups enhance electrophilicity for coupling reactions .

生物活性

1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is a carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an isopropylidene group and a benzoyl moiety, imparting specific chemical properties that may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound is synthesized through various methods, including regioselective acylation of D-allofuranose derivatives. The presence of the benzoyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of isopropylidene sugars, including this compound. The results indicated that this compound exhibited significant activity against specific fungal strains while showing less efficacy against bacterial strains.

| Microorganism | Activity (Zone of Inhibition in mm) |

|---|---|

| Aspergillus niger | 15 |

| Candida albicans | 12 |

| Escherichia coli | 8 |

| Staphylococcus aureus | 7 |

These findings suggest that the compound may be particularly useful in developing antifungal agents.

Cytotoxicity and Anticancer Potential

Research has also focused on the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 40 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a chemotherapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The benzoyl group may interact with active sites of enzymes involved in metabolic pathways.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : It may exhibit antioxidant activity, reducing oxidative stress within cells.

Case Studies and Research Findings

- Antifungal Efficacy : A comparative study evaluated the antifungal activity of various sugar derivatives, including this compound. The study concluded that this compound was more effective against Aspergillus niger than other tested strains.

- Cytotoxic Studies : An investigation into the cytotoxic effects on HeLa cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress.

- Mechanistic Insights : Further analysis using flow cytometry indicated that exposure to the compound led to significant cell cycle arrest at the G2/M phase in cancer cell lines, corroborating its potential as an anticancer agent.

Q & A

Q. What are the common synthetic strategies for introducing the 1,2-O-isopropylidene and 3-O-benzoyl protecting groups in carbohydrate chemistry?

The synthesis of 1,2-O-isopropylidene-3-O-benzoyl-D-allofuranose typically involves sequential protection of hydroxyl groups. The isopropylidene group is introduced first under acidic conditions (e.g., acetone with H₂SO₄/CuSO₄) to protect the 1,2-diol, forming a rigid furanose ring . The 3-OH is then selectively benzoylated using benzoyl chloride or a similar agent in the presence of a base (e.g., pyridine or NaH) to avoid over-substitution. For example, in one protocol, benzoylation is performed after oxidation and reduction steps to ensure regioselectivity . The order of protection is critical to prevent undesired side reactions.

Q. How does the benzoyl group at the 3-position influence the reactivity and stability of the furanose ring?

The 3-O-benzoyl group enhances steric hindrance and electronic effects, stabilizing the furanose conformation by reducing ring puckering flexibility. This protection also directs subsequent reactions (e.g., glycosylation or nucleophilic substitutions) to specific positions. For instance, in nucleoside analog synthesis, the benzoyl group at C3 prevents unwanted participation of the hydroxyl group during coupling reactions . Its electron-withdrawing nature can also activate neighboring groups for functionalization, such as sulfonation or fluorination .

Advanced Research Questions

Q. What methodologies address stereochemical challenges in synthesizing D-allofuranose derivatives from D-glucose?

The conversion of D-glucose to D-allofuranose requires inversion of configuration at C3. This is achieved via oxidation (e.g., using Dess-Martin periodinane) of 1,2-O-isopropylidene-α-D-glucofuranose to a ketone intermediate, followed by stereoselective reduction (e.g., NaBH₄ or catalytic hydrogenation) to yield the allofuranose configuration . Computational modeling (e.g., DFT studies) can predict stereochemical outcomes, while X-ray crystallography confirms absolute configurations, as seen in structurally similar compounds .

Q. How can conflicting NMR data for isopropylidene-protected furanoses be resolved?

Discrepancies in NMR assignments often arise from solvent effects, dynamic ring puckering, or impurities. For example, the 1,2-O-isopropylidene group in D-allofuranose derivatives shows distinct NMR signals (~110–113 ppm for acetal carbons), while the benzoyl carbonyl appears at ~165–170 ppm . Advanced techniques like NOESY or - HSQC can differentiate between diastereomers. In cases of ambiguity, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental factors explain yield variations in the synthesis of 5-O-substituted derivatives?

Yields for 5-O-alkylation or phosphorylation depend on reaction conditions. For example, NaH in DMF promotes efficient alkylation (e.g., dodecyl bromide) at the 5-OH due to strong base activation, achieving >90% yields . In contrast, phosphorylation using diethyl phosphorochloridate requires precise stoichiometry and catalytic DMAP to minimize hydrolysis, with yields sensitive to moisture . Competing elimination pathways (e.g., in fluorination reactions) may also reduce yields, necessitating anhydrous conditions and inert atmospheres .

Q. How are this compound derivatives applied in designing bioactive molecules?

This compound serves as a chiral intermediate for synthesizing nucleoside analogs, glycosidase inhibitors, and antiviral agents. For instance, its 5-OH can be converted to a triflate (CF₃SO₂O−) for nucleophilic displacement with azide or fluoride, enabling access to fluorinated or azido sugars . In anticancer drug development, the benzoyl group is hydrolyzed post-coupling to expose hydroxyls for further functionalization, as seen in the synthesis of goniofufurone analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。